3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Description
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a pyridazine derivative characterized by a chloro substituent at the 3-position and a piperidine-linked carbonyl group at the 6-position. Pyridazine derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase (AChE), monoamine oxidase (MAO)), analgesic, and anti-inflammatory effects .
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-4-8(12-13-9)10(15)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
InChI Key |
WTLQIVBSAJHTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 3 of the pyridazine ring is susceptible to nucleophilic substitution under controlled conditions. This reactivity allows for the introduction of diverse functional groups:
Mechanistic Insight : The electron-withdrawing effect of the carbonyl group activates the pyridazine ring, facilitating displacement of the chlorine atom by nucleophiles like amines or alkoxides.
Carbonyl Group Reactivity
The piperidine-1-carbonyl moiety participates in condensation and hydrolysis reactions:
Hydrolysis
-
Acidic Conditions : Reacts with HCl/H₂O to yield 6-(piperidine-1-carbonyl)pyridazin-3-ol.
-
Basic Conditions : Forms the corresponding carboxylate salt under NaOH/EtOH reflux.
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 100°C, 4h | Pyridazine-3-ol derivative | Quantitative yield |
| Basic (NaOH) | 2M NaOH, EtOH, reflux | Sodium 6-(piperidine-1-carbonyl)pyridazine-3-olate | Requires anhydrous conditions |
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions to construct biaryl systems:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12h | 3-Phenyl-6-(piperidine-1-carbonyl)pyridazine | 78% |
Key Factor : The chlorine atom acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids.
Redox Reactions
The pyridazine ring and carbonyl group undergo selective reduction:
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOAc | Partially reduced dihydropyridazine | Moderate |
Carbonyl Reduction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 6-(Piperidinylmethyl)pyridazine | 60% |
Ring Functionalization
The piperidine ring undergoes alkylation or oxidation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine-carbonyl derivative | Enhanced lipophilicity |
| Oxidation (piperidine) | mCPBA, CH₂Cl₂ | Piperidine N-oxide | Metabolic stability |
Stability and Degradation Pathways
Scientific Research Applications
3-Chloro-6-(piperidine-1-carbonyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique properties, including its hydrogen-bonding capacity and dipole moment, facilitate binding to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations :
- The 3-chloro group is a conserved feature, enhancing electrophilicity for nucleophilic substitution reactions .
- The 6-position substituent dictates biological activity:
- Piperazine/piperidine derivatives (e.g., 4-chlorophenylpiperazine in ) show AChE inhibition (IC₅₀ values in µM range).
- Pyrazole derivatives (e.g., ) exhibit planar aromatic systems favoring π-π stacking in crystal structures.
- Carbonyl-linked piperidine (target compound) may enhance lipophilicity and CNS penetration compared to direct piperidine/piperazine attachments.
Comparative Efficacy :
- AChE Inhibitors : 3-Chloro-6-(4-(4-Cl-phenyl)piperazinyl) shows IC₅₀ values comparable to donepezil .
- MAO-B Inhibitors : 3-Chloro-6-(4-benzylpiperidinyl) exhibits selectivity over MAO-A (SI >10) .
- Target Compound : The piperidine-1-carbonyl group may improve blood-brain barrier permeability vs. bulkier substituents.
Physicochemical and Crystallographic Properties
- Molecular Weight : The target compound (C₁₀H₁₁ClN₃O) has a predicted molecular weight of 224.67 g/mol , lower than piperazine derivatives (e.g., 315.21 g/mol for ).
- Crystal Packing : Pyrazole analogs (e.g., ) show π-π stacking (dihedral angles <10°) and hydrogen bonding (C–H···N interactions). The carbonyl group in the target compound may introduce additional hydrogen-bonding sites.
- Lipophilicity (LogP) : Piperidine-carbonyl substituents likely increase LogP (~2.5–3.0) compared to polar piperazine derivatives (LogP ~1.8–2.2) .
Biological Activity
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of protein kinases and its applications in cancer and neurological disorder treatments. This article explores the compound's biological activity, including its mechanisms, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is CHClNO. The compound features a pyridazine ring, which is substituted with a chloro group and a piperidine moiety. This unique structure is significant for its interaction with various biological targets.
Research indicates that 3-Chloro-6-(piperidine-1-carbonyl)pyridazine acts primarily as a modulator of protein kinases, which are crucial in various cellular processes including growth, differentiation, and metabolism. The piperidine moiety enhances the compound's binding affinity and selectivity towards specific receptors, making it a candidate for further therapeutic development.
Anticancer Activity
The compound has shown promise in targeting cancer pathways. Similar pyridazine derivatives have been associated with anticancer properties through various mechanisms:
- Inhibition of Kinases : Many pyridazine-based compounds inhibit kinases involved in cancer progression. For instance, compounds like deucravacitinib have been noted for their allosteric inhibition of TYK2, impacting immune responses related to cancer .
- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of pyridazine exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives showed significant inhibition rates against colorectal cancer cells (HT29) with CC values comparable to established chemotherapeutics like cisplatin .
Neuroprotective Effects
The potential neuroprotective effects of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine are under investigation. Compounds with similar structures have been linked to the modulation of neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Synthesis
The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine typically involves several key steps:
- Formation of the Pyridazine Ring : Starting materials undergo cyclization to form the pyridazine core.
- Chlorination : A chlorination step introduces the chloro substituent at the appropriate position on the ring.
- Piperidine Attachment : The piperidine moiety is introduced via carbonylation reactions.
This multi-step synthesis allows for modifications that can enhance biological activity or selectivity towards specific targets.
Study on Protein Kinase Inhibition
A study focused on the inhibition of ERK5 by derivatives related to 3-Chloro-6-(piperidine-1-carbonyl)pyridazine indicated a significant increase in potency when structural modifications were made to enhance hydrophobic interactions within the kinase binding site .
Antiviral Activity
In another investigation, related pyridazine compounds exhibited inhibitory effects against SARS-CoV-2, demonstrating their potential as antiviral agents. The compounds were tested for their ability to inhibit viral replication with promising results .
Comparative Analysis of Related Compounds
Q & A
Q. What are the common synthetic routes for 3-Chloro-6-(piperidine-1-carbonyl)pyridazine?
Methodological Answer: A widely used approach involves nucleophilic substitution reactions. For example, 3,6-dichloropyridazine reacts with piperidine derivatives under reflux in ethanol or toluene to replace the chlorine atom at the 6-position. Reaction conditions (e.g., temperature, solvent, stoichiometry) are critical for yield optimization. Post-reaction purification often involves recrystallization or chromatography .
Key Data:
Q. How is X-ray crystallography applied to confirm the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 113 K) to minimize thermal motion. Software like SHELX and ORTEP-3 are used for structure solution and refinement. Key parameters include:
- Space group : Monoclinic (e.g., C2/c).
- Unit cell dimensions : Å, Å, Å.
- R-factor : <0.05 for high precision .
Example Workflow:
Crystal mounting and data collection (MoKα radiation, λ = 0.71073 Å).
Structure solution using direct methods (SHELXS).
Refinement with SHELXL, including hydrogen bonding analysis .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal packing of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine?
Methodological Answer: Intermolecular interactions, such as C–H⋯O and C–H⋯N, stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) identifies recurring motifs:
- Motif 1 : Chains formed via C–H⋯O interactions (2.8–3.0 Å).
- Motif 2 : Short Cl⋯Cl contacts (3.33 Å) contribute to layered packing .
Implications :
These interactions affect solubility and stability, critical for formulation studies.
Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?
Methodological Answer:
- Parallel Reaction Screening : Test multiple conditions (solvents, bases, temperatures) simultaneously. For example, replacing ethanol with DMF increases nucleophilicity of amines.
- Catalysis : Use Pd catalysts for cross-coupling reactions at the 3-chloro position.
- Purification : Employ preparative HPLC for polar derivatives .
Q. How do structural modifications impact biological activity in pyridazine derivatives?
Methodological Answer:
- Piperidine Substitution : Replacing piperidine with morpholine reduces anti-bacterial activity (MIC increases from 2 µg/mL to >16 µg/mL).
- Chlorine Position : 3-Chloro derivatives show higher kinase inhibition (IC₅₀ = 12 nM) compared to 6-chloro analogs (IC₅₀ = 45 nM) .
Case Study :
In CRF1R antagonist studies, introducing a trifluoromethyl group at the pyridazine 6-position enhanced binding affinity ( = 0.8 nM vs. 5.2 nM for unsubstituted analogs) .
Q. What computational tools predict the compound’s reactivity and electronic properties?
Methodological Answer:
Q. Key Output :
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- LogP : 2.3 (predicts moderate lipophilicity).
Q. How is mass spectrometry used to characterize synthetic intermediates?
Methodological Answer: Electrospray ionization (ESI) in negative ion mode detects [M–H]⁻ ions. Fragmentation patterns (e.g., loss of Cl⁻ or piperidine moiety) confirm structural integrity. Triple quadrupole MS/MS provides high sensitivity (LOD = 0.1 ng/mL) .
Q. Example Spectrum :
- m/z : 367.27 (M⁺), 332.1 (M–Cl), 225.0 (M–piperidine).
Data Contradictions and Resolution
Q. Discrepancies in reported anti-viral activities: How to resolve them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
